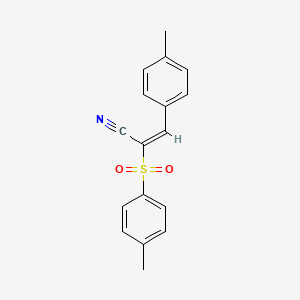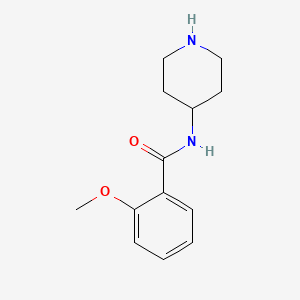
2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as propyphenazone, and it belongs to the class of pyrazolone derivatives. The synthesis of propyphenazone involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate, followed by the addition of ammonia and subsequent hydrolysis to yield the final product.
作用機序
The mechanism of action of propyphenazone is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and fever. Propyphenazone also acts on the central nervous system, reducing the perception of pain and fever.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as lower body temperature in cases of fever. Propyphenazone has also been shown to have mild sedative effects.
実験室実験の利点と制限
Propyphenazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions. However, propyphenazone has some limitations. It has a short half-life, which can make it difficult to maintain consistent levels in experiments. It is also not suitable for use in studies involving live animals due to its potential toxicity.
将来の方向性
There are several potential future directions for research on propyphenazone. One area of interest is the development of new pain and fever medications based on the structure of propyphenazone. Another area of research is the potential use of propyphenazone in the treatment of inflammatory conditions such as arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of propyphenazone and its potential side effects.
In conclusion, 2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide, or propyphenazone, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis involves several steps, and it has been shown to have analgesic and antipyretic properties. Propyphenazone has several advantages for use in lab experiments, but also has some limitations. Future research could focus on the development of new medications based on the structure of propyphenazone, as well as further studies to better understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide involves several steps. The first step is the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. This reaction yields a beta-ketoester intermediate, which is then treated with ammonia to form an imine. The imine is then hydrolyzed to produce the final product, propyphenazone.
科学的研究の応用
Propyphenazone has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of pharmacology. Propyphenazone has been shown to have analgesic and antipyretic properties, making it a potential candidate for the development of new pain and fever medications.
特性
IUPAC Name |
2-amino-1-(4-propoxyphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.BrH/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12;/h3-6H,2,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGIVHYBZKLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)

![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)